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A detailed examination of the pharmacokinetic properties of deucravacitinib, brepocitinib, and

ropesacitinib reveals distinct absorption, distribution, metabolism, and excretion characteristics

that are crucial for their clinical application in treating immune-mediated inflammatory diseases.

This guide synthesizes available clinical trial data to provide a comparative overview for

researchers and drug development professionals.

Tyrosine kinase 2 (TYK2) inhibitors are a promising class of oral small molecules that

selectively target the TYK2 enzyme, a key component of the Janus kinase (JAK) family. By

modulating the signaling of key cytokines such as IL-12, IL-23, and Type I interferons, these

inhibitors play a crucial role in mitigating the inflammatory processes underlying various

autoimmune disorders. This comparison guide focuses on the pharmacokinetic (PK) profiles of

three prominent TYK2 inhibitors: deucravacitinib, brepocitinib, and ropesacitinib.

TYK2 Signaling Pathway
The TYK2 signaling pathway is integral to the inflammatory cascade. Upon cytokine binding to

their receptors, TYK2 and another JAK family member are activated, leading to the

phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).

These activated STATs then translocate to the nucleus to regulate the transcription of pro-

inflammatory genes. TYK2 inhibitors disrupt this cascade, thereby reducing the inflammatory

response.
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Caption: TYK2 Signaling Pathway and the Mechanism of Action of TYK2 Inhibitors.
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Pharmacokinetic Profiles: A Comparative Summary
The following table summarizes the key pharmacokinetic parameters of deucravacitinib,

brepocitinib, and ropesacitinib based on data from clinical trials in healthy volunteers.

Parameter
Deucravacitinib
(BMS-986165)

Brepocitinib (PF-
06700841)

Ropesacitinib (PF-
06826647)

Tmax (median, hours) 1.5 - 2.3[1] ~1.0[2] ~2.0[3][4]

Cmax (ng/mL)
6 mg: 23.312 mg:

47.9[5]

Data not explicitly

available in a

comparable format.

Data indicates a less

than dose-proportional

increase.[6]

AUC (ng·h/mL)
6 mg (AUC0-t): 21112

mg (AUC0-t): 455[5]

Data not explicitly

available in a

comparable format.

Data indicates a less

than dose-proportional

increase.[6]

Half-life (t½, hours)
7.9 - 15.0 (single

dose)[7][8]
3.8 - 7.5[2]

Data not explicitly

available.

Accumulation

(Multiple Dosing)
1.3- to 1.9-fold[7][8][9]

Data not explicitly

available.
< 1.5-fold[3][10]

Effect of Food

High-fat meal reduced

Cmax by ~24% and

AUC by ~11%.[2]

High-fat meals

reduced the rate and

extent of absorption.

[11]

Administered in a fed

state in the multiple

ascending dose part

of the phase 1 trial.

[10]

Key Clinical Trial(s)
NCT02534636[7][12],

NCT03956953[1][9]

NCT02310750,

NCT03236493,

NCT03656952,

NCT02969018,

NCT02974868[11][13]

NCT03210961[3][6]

[10]

Detailed Experimental Protocols
A comprehensive understanding of the pharmacokinetic data requires insight into the

methodologies of the clinical trials from which they were derived.
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Deucravacitinib (NCT03956953)
This Phase I, double-blind, single- and multiple-dose study randomized healthy Chinese

subjects to receive either deucravacitinib or a placebo.[1][9]

Study Design: Participants were randomized in a 4:1 ratio to receive a single dose of

deucravacitinib (6 mg or 12 mg) or placebo on day 1. Subsequently, from days 5 to 19, they

received once-daily doses of their assigned treatment.[1]

Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected at

multiple time points: on days 1-5 (predose and up to 96 hours postdose), day 5 (0-24 hours

postdose), days 9 and 12 (predose), and day 19 (0-24 hours postdose). Urine was also

collected for 96 hours post-dose on day 1.[1]

Analytical Method: Concentrations of deucravacitinib and its metabolites in plasma and urine

were determined using a validated liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method.[1]

Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, AUC, Tmax, and

t½, were calculated using noncompartmental analysis.[1]

Brepocitinib (Population Pharmacokinetic Analysis)
The pharmacokinetic profile of brepocitinib was characterized through a population PK analysis

that pooled data from five clinical trials (NCT02310750, NCT03236493, NCT03656952,

NCT02969018, NCT02974868) involving both healthy volunteers and patients with various

autoimmune diseases.[11][13]

Study Design: The analysis included data from Phase 1 single and multiple ascending dose

studies in healthy volunteers, as well as Phase 2 studies in patients with psoriasis and

alopecia areata. Dosing regimens varied across the studies.[13]

Pharmacokinetic Sampling: Plasma samples were collected at various time points

throughout the different studies to capture the concentration-time profile of brepocitinib.[11]

Analytical Method: Plasma concentrations of brepocitinib were measured using a validated

analytical method.[13]
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Pharmacokinetic Analysis: A population pharmacokinetic model was developed using

NONMEM software. A one-compartment model with first-order absorption was found to best

describe the data. The analysis also investigated the influence of various covariates such as

food, ethnicity, and patient population on the pharmacokinetic parameters.[11]

Ropesacitinib (PF-06826647) (NCT03210961)
This was a Phase I, randomized, double-blind, placebo-controlled, dose-escalation study in

healthy participants.[3][6][10]

Study Design: The study consisted of two parts: a single ascending dose (SAD) period and a

multiple ascending dose (MAD) period. In the SAD portion, participants received a single oral

dose of ropesacitinib (ranging from 3 mg to 1600 mg) or placebo. In the MAD portion,

participants received daily doses for 10 days.[3][10]

Pharmacokinetic Sampling: Blood samples were collected at predefined time points after

dosing to determine the plasma concentrations of ropesacitinib.[10]

Analytical Method: Plasma concentrations of the drug were measured using a validated

bioanalytical method.[10]

Pharmacokinetic Analysis: Pharmacokinetic parameters were determined using non-

compartmental analysis.[10]

Experimental Workflow for a Typical Phase 1
Pharmacokinetic Study
The following diagram illustrates a standard workflow for a first-in-human, single ascending

dose (SAD) and multiple ascending dose (MAD) pharmacokinetic study.
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Caption: A typical workflow for a Phase 1 pharmacokinetic study.
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In conclusion, deucravacitinib, brepocitinib, and ropesacitinib, all promising oral TYK2

inhibitors, exhibit distinct pharmacokinetic profiles. Deucravacitinib is rapidly absorbed with a

moderate half-life and predictable accumulation. Brepocitinib also shows rapid absorption, with

its pharmacokinetics influenced by food and ethnicity. Ropesacitinib is rapidly absorbed, and its

exposure increases in a less than dose-proportional manner. Further head-to-head clinical

trials are necessary to provide a more direct and definitive comparison of their pharmacokinetic

and pharmacodynamic properties. This information is critical for optimizing dosing regimens

and ensuring the safe and effective use of these novel therapies in the treatment of

autoimmune and inflammatory diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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